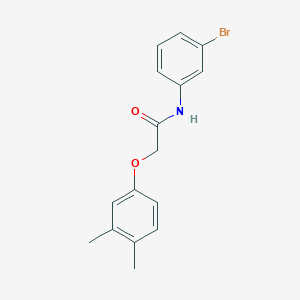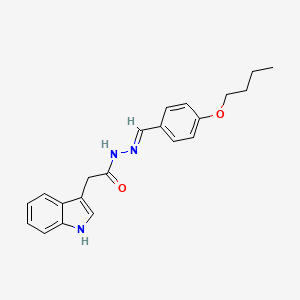
N~1~-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine is a chemical compound of interest due to its unique molecular structure and potential applications in various fields. The compound is characterized by the presence of a tetrazole ring, a functional group known for its energetic properties and reactivity.
Synthesis Analysis
The synthesis of compounds related to N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine involves multiple steps, including nitration, ammination, and condensation reactions. Specific methods may vary depending on the desired properties and yield efficiency of the final product. For example, the synthesis of similar tetrazole derivatives often utilizes nitration with acetic anhydride/HNO3 or dehydration reactions with concentrated sulfuric acid (Karaghiosoff et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds like N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine is characterized by the presence of a tetrazole ring, nitrobenzylidene moiety, and amine groups. X-ray crystallography is a common technique used to determine the precise arrangement of atoms within the compound, revealing details about bond lengths, angles, and molecular conformation (Al-Hourani et al., 2016).
Chemical Reactions and Properties
N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine and related compounds undergo various chemical reactions, including hydrogen bonding, pi-stacking interactions, and nucleophilic substitution. These reactions contribute to the formation of complex supramolecular structures, affecting the compound's physical and chemical properties. Hydrogen bonds and pi-pi interactions, in particular, play significant roles in stabilizing these structures (Bomfim et al., 2005).
Physical Properties Analysis
The physical properties of N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the presence of nitro groups and tetrazole rings can affect the compound's density, thermal stability, and energetic performance. Detailed analysis of these properties is essential for potential applications in materials science and engineering (Li et al., 2012).
Chemical Properties Analysis
The chemical reactivity of N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine is characterized by its ability to participate in various reactions, including those involving its amino groups and the tetrazole ring. These properties are crucial for understanding the compound's potential as a precursor in the synthesis of more complex molecules or as a component in energetic materials (Wei et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis of Novel Ligands
Research by Mishra et al. (2003) focused on the synthesis of bifunctional Schiff-base ligands derived from condensation reactions involving N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine. These ligands show potential in complexation trials, hinting at their utility in coordination chemistry and possibly in the design of new metal-based drugs or imaging agents (Mishra et al., 2003).
Development of High-Performance Polymers
Liu et al. (2012) described the synthesis of a new aromatic heterocyclic diamine monomer leading to the production of polyimides with excellent thermal stability and mechanical properties. This research illustrates the compound's role in advancing materials science, particularly in creating materials capable of withstanding extreme conditions, which could be beneficial in aerospace and electronic applications (Liu et al., 2012).
Coordination Polymers for Catalysis
Xu et al. (2015) investigated the synthesis and structural characteristics of coordination polymers formed from N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine. These materials demonstrated interesting catalytic properties, suggesting potential applications in organic synthesis and environmental remediation (Xu et al., 2015).
Corrosion Inhibition
A study by Singh and Quraishi (2016) revealed the effectiveness of derivatives of N1-(4-nitrobenzylidene)-1H-tetrazole-1,5-diamine as corrosion inhibitors. Their findings underscore the importance of these compounds in protecting industrial materials, thereby extending the lifespan of metal structures and components in corrosive environments (Singh & Quraishi, 2016).
Mecanismo De Acción
Safety and Hazards
The safety and hazards of a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For example, Sigma-Aldrich provides N’ (1),N’ (4)-BIS (4-NITROBENZYLIDENE)SUCCINOHYDRAZIDE as-is and makes no representation or warranty whatsoever with respect to this product .
Propiedades
IUPAC Name |
1-[(E)-(4-nitrophenyl)methylideneamino]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7O2/c9-8-11-12-13-14(8)10-5-6-1-3-7(4-2-6)15(16)17/h1-5H,(H2,9,11,13)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHYOQGJQBGALQ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C(=NN=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C(=NN=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-[(E)-(4-nitrophenyl)methylidene]-1H-tetrazole-1,5-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)
![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)
![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)
![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)



![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)
![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)
![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)